molecular formula C7H6F2N2O2 B2689912 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid CAS No. 1780943-98-7

2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid

Cat. No.: B2689912
CAS No.: 1780943-98-7
M. Wt: 188.134
InChI Key: MKHRWAIIRBKVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. The presence of difluoromethyl and carboxylic acid groups in this compound imparts unique chemical and physical properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid typically involves the difluoromethylation of pyrimidine derivatives. One common method includes the use of difluoromethylating agents such as ethyl bromodifluoroacetate. The reaction proceeds through a two-step process where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to transfer the difluoromethyl group to the pyrimidine ring. The process conditions are optimized to achieve high yield and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes or receptors. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-6-methylpyrimidine-4-carboxylic acid
  • 2-(Chloromethyl)-6-methylpyrimidine-4-carboxylic acid

Comparison: 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and hydrogen-bonding ability. These properties can enhance the compound’s biological activity and stability compared to its analogs .

Properties

IUPAC Name

2-(difluoromethyl)-6-methylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-3-2-4(7(12)13)11-6(10-3)5(8)9/h2,5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHRWAIIRBKVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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